molecular formula C20H19FN2O3S2 B2960003 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895472-43-2

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2960003
CAS No.: 895472-43-2
M. Wt: 418.5
InChI Key: ICRNYISJRQLSON-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that features a thiazole ring, a sulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the 2,4-dimethylphenyl group. The sulfonyl group is then added to the structure, and finally, the propanamide moiety is attached. Each step requires specific reagents and conditions, such as the use of thionyl chloride for sulfonylation and amide coupling reagents for the final step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield a sulfoxide or sulfone, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The thiazole ring and sulfonyl group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
  • N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-bromophenyl)sulfonyl)propanamide
  • N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-methylphenyl)sulfonyl)propanamide

Uniqueness

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity and metabolic stability. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-13-3-8-17(14(2)11-13)18-12-27-20(22-18)23-19(24)9-10-28(25,26)16-6-4-15(21)5-7-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRNYISJRQLSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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